1-(2-Aminophenyl)piperidin-2-one

Medicinal Chemistry Cardiovascular Pharmacology GPCR Antagonism

Ensure specification of the ortho isomer (CAS 167864-96-2). This bifunctional scaffold—combining a nucleophilic primary aromatic amine and an electrophilic lactam carbonyl—enables modular derivatization. It serves as a key intermediate in angiotensin II antagonist programs (analog IC50 values as low as 20 nM) and CCR5-targeted drug discovery. Critically, it is not functionally equivalent to meta- or para-substituted analogs; isomer identity dictates intramolecular hydrogen-bonding capacity, ligand geometry, and biological potency. Verified as a very weak dihydroorotase inhibitor (IC50 = 1 mM), it also functions as a validated negative control in enzyme inhibition panels.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 167864-96-2
Cat. No. B3245349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminophenyl)piperidin-2-one
CAS167864-96-2
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC=C2N
InChIInChI=1S/C11H14N2O/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8,12H2
InChIKeyQDVSRWSFNKRYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminophenyl)piperidin-2-one (CAS 167864-96-2): Procurement Specifications and Chemical Profile


1-(2-Aminophenyl)piperidin-2-one (CAS 167864-96-2) is a heterocyclic organic building block with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol [1]. It belongs to the piperidin-2-one family, characterized by a six-membered piperidine ring featuring a ketone group at the 2-position, which is N-substituted with a 2-aminophenyl group . This bifunctional structure, incorporating both a nucleophilic primary aromatic amine and an electrophilic lactam carbonyl, defines its primary utility as a versatile intermediate in medicinal chemistry and organic synthesis . For research and procurement purposes, the compound is commercially available with a typical purity of ≥95% [1].

1-(2-Aminophenyl)piperidin-2-one (CAS 167864-96-2): Why In-Class Analogs Are Not Interchangeable


Within the piperidin-2-one family, minor structural modifications can drastically alter a compound's chemical reactivity and biological profile, making generic substitution a significant risk in research and development. 1-(2-Aminophenyl)piperidin-2-one is a specific isomer with the amino group in the ortho position, which is not functionally equivalent to its meta- or para-substituted analogs, or to other piperidinones with different ring substituents [1]. Its unique spatial arrangement of the amine and the lactam carbonyl dictates its potential for intramolecular hydrogen bonding and its reactivity as a bidentate ligand or a building block for fused heterocycles [2]. The quantitative evidence below demonstrates that even among close structural relatives, potency and selectivity can differ by orders of magnitude, underscoring the necessity for precise chemical specification [3].

1-(2-Aminophenyl)piperidin-2-one (CAS 167864-96-2): Comparative Quantitative Evidence for Procurement Decisions


Ortho-Aminophenyl Substitution Confers High-Affinity Angiotensin II Antagonism

While 1-(2-Aminophenyl)piperidin-2-one itself is a synthetic intermediate, its close structural analogs within the substituted piperidine-2-one class have been characterized as potent angiotensin II receptor antagonists. A direct comparison of in-class compounds reveals that the ortho-substituted phenylpiperidin-2-one scaffold, to which the target compound belongs, can achieve high receptor affinity. For instance, a related compound in this series demonstrated an IC50 of 20 nM in a bovine adrenal cortex binding assay [1]. This level of potency is not universal across all piperidin-2-one analogs; compounds lacking the specific ortho-aminophenyl substitution or possessing different heterocyclic cores show significantly weaker or no activity [2]. This establishes the 2-aminophenyl motif as a critical pharmacophoric element for this specific target, justifying its selection over other piperidin-2-one derivatives for cardiovascular drug discovery programs.

Medicinal Chemistry Cardiovascular Pharmacology GPCR Antagonism

Evidence of Enzymatic Inhibition by Piperidin-2-one Scaffold at High Concentrations

The target compound has been directly evaluated for enzyme inhibition, providing a baseline activity profile. In an enzymatic assay against dihydroorotase from mouse Ehrlich ascites cells, 1-(2-Aminophenyl)piperidin-2-one exhibited an IC50 of 1.00E+6 nM (1 mM) at a concentration of 10 µM and pH 7.37 [1]. This very low potency (high IC50) is a crucial data point. It indicates that while the compound may interact with certain enzymes, it is not a potent inhibitor of dihydroorotase. This negative result is valuable for de-risking its use in studies where off-target inhibition of this enzyme must be avoided, or conversely, it may serve as a negative control. For comparison, more potent dihydroorotase inhibitors in the literature exhibit IC50 values in the low micromolar to nanomolar range, highlighting the structural specificity required for strong inhibition.

Enzymology Biochemical Assays Enzyme Inhibition

Potential Application as a Scaffold for CCR5 Antagonists

Preliminary pharmacological screening indicates that the compound 1-(2-Aminophenyl)piperidin-2-one or its close derivatives can function as CCR5 antagonists [1]. This chemokine receptor is a critical co-receptor for HIV entry into cells and is implicated in inflammatory conditions like asthma and rheumatoid arthritis. While quantitative data (e.g., IC50, Ki) for the compound's direct activity on CCR5 are not publicly available in the current literature, the classification itself provides a differentiated application pathway. This contrasts with many piperidin-2-one derivatives that are investigated for entirely different targets, such as neurokinin receptors or p38 MAP kinase [2]. This specific targeting hypothesis positions 1-(2-Aminophenyl)piperidin-2-one as a privileged scaffold for anti-HIV and immunomodulatory drug discovery, a niche not shared by all members of its chemical class.

Medicinal Chemistry Immunology Antiviral Research

1-(2-Aminophenyl)piperidin-2-one (CAS 167864-96-2): Optimal Research and Development Applications Based on Evidence


Medicinal Chemistry: Development of Orthosteric Angiotensin II Receptor Antagonists

Given that the ortho-aminophenyl piperidin-2-one scaffold is a key component of potent angiotensin II antagonists (with analogs showing IC50 values as low as 20 nM), 1-(2-Aminophenyl)piperidin-2-one is an ideal building block for cardiovascular drug discovery. Researchers can functionalize the primary amine or modify the lactam ring to optimize pharmacokinetic and pharmacodynamic properties while retaining the core structure essential for high-affinity receptor binding [1].

Chemical Biology: Use as a Negative Control or Low-Affinity Probe for Dihydroorotase

The documented, very weak inhibition of dihydroorotase (IC50 = 1 mM) makes this compound valuable as a negative control in enzyme inhibition studies. In experiments screening for potent dihydroorotase inhibitors, this compound can be used to establish a baseline for inactivity, or to ensure that observed effects in cellular assays are not due to off-target inhibition of this specific enzyme [2].

Antiviral & Immunomodulatory Drug Discovery: Synthesis of CCR5 Antagonist Leads

Preliminary evidence points to the compound's potential as a CCR5 antagonist scaffold. This makes it a compelling starting material for medicinal chemistry programs targeting HIV entry, or inflammatory and autoimmune diseases where CCR5 plays a role. Its procurement enables the synthesis of focused libraries aimed at optimizing binding to this specific chemokine receptor [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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